molecular formula C12H10BrFN2O2 B5204556 N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5204556
M. Wt: 313.12 g/mol
InChI Key: FYSNKZQQVHGQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamide derivatives and is primarily used as a research tool to investigate the role of glycogen synthase kinase-3 (GSK-3) in various biological processes.

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug molecule, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” would require appropriate safety precautions. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug molecule, future studies could involve testing its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSNKZQQVHGQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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